REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Cl:12][c:13]1[cH:14][c:15]2[cH:16][cH:17][nH:18][c:19]2[cH:20][c:21]1[F:22].[O:23]=[C:24]=[O:25].[OH2:31]>>[Cl:12][c:13]1[cH:14][c:15]2[cH:16][cH:17][nH:18][c:19]2[c:20]([C:24](=[O:23])[OH:25])[c:21]1[F:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc2[nH]ccc2cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1c(F)c(Cl)cc2cc[nH]c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |